molecular formula C17H22N2O3 B13689589 3-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione

3-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione

Cat. No.: B13689589
M. Wt: 302.37 g/mol
InChI Key: YNBKVCRGCPPLIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the use of piperidine-2,6-dione as a starting material, which is then reacted with 4-(hydroxymethyl)piperidine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

3-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione involves its role as a ligand for E3 ligase. This interaction facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The compound binds to the E3 ligase, forming a complex that tags the target protein with ubiquitin molecules, marking it for degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione is unique due to its specific role as a ligand for E3 ligase, making it particularly valuable in the field of targeted protein degradation. Its ability to facilitate the ubiquitination and degradation of target proteins sets it apart from other similar compounds .

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

3-[4-[4-(hydroxymethyl)piperidin-1-yl]phenyl]piperidine-2,6-dione

InChI

InChI=1S/C17H22N2O3/c20-11-12-7-9-19(10-8-12)14-3-1-13(2-4-14)15-5-6-16(21)18-17(15)22/h1-4,12,15,20H,5-11H2,(H,18,21,22)

InChI Key

YNBKVCRGCPPLIE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1C2=CC=C(C=C2)N3CCC(CC3)CO

Origin of Product

United States

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